3-(2,2,2-Trifluoroethoxy)pyridin-4-amine
Description
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a pyridine derivative characterized by a trifluoroethoxy substituent at the 3-position and an amine group at the 4-position of the pyridine ring. Its hydrochloride salt form, 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride, has the molecular formula C₇H₈ClF₃N₂O and a molecular weight of 226.58 g/mol . The trifluoroethoxy group imparts strong electron-withdrawing properties, which can enhance metabolic stability and influence binding interactions in pharmaceutical applications. This compound is often utilized as a building block in medicinal chemistry, particularly in kinase inhibitors or protease-targeting drugs .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-12-2-1-5(6)11/h1-3H,4H2,(H2,11,12) |
InChI Key |
RWPPXCCXYHWEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Biological Activity
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, particularly its effects on potassium channels and potential therapeutic applications in neurological disorders.
Chemical Structure and Properties
The compound has the molecular formula C7H7F3N2O, characterized by a pyridine ring substituted with a trifluoroethoxy group. This substitution enhances its physicochemical properties, making it suitable for various applications in medicinal chemistry and materials science.
Biological Activity
Research indicates that 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine acts as an enhancer of potassium channels, specifically Kv7 channels (KCNQ channels). These channels play a critical role in regulating neuronal excitability. By modulating these channels, the compound may help in reducing neuronal hyperexcitability associated with various neurological disorders.
The modulation of Kv7 channels by this compound leads to:
- Decreased Neuronal Excitability : Enhancing the activity of Kv7 channels can stabilize neuronal membranes and reduce excessive firing.
- Impact on Neurotransmitter Release : The compound influences neurotransmitter dynamics, which is crucial for maintaining synaptic function.
Research Findings and Case Studies
Several studies have documented the biological effects of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine:
-
Potassium Channel Modulation :
- A study demonstrated that this compound significantly enhances Kv7 channel activity, leading to reduced excitability in neuronal cells. This has implications for treating conditions like epilepsy and neuropathic pain.
- Anticancer Potential :
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminopyridine | Amino group at position 4 | Enhances neurotransmission but lacks trifluoromethyl groups |
| 3-(Trifluoromethyl)pyridin-4-amine | Trifluoromethyl group instead | Different solubility and reactivity |
| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl | Primarily used in dye manufacturing |
This table highlights how the trifluoroethoxy substitution in 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine distinguishes it from other compounds regarding both biological activity and potential applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluoroalkoxy Variations : Replacing trifluoroethoxy with difluoroethoxy (CAS 1706447-76-8) reduces the electron-withdrawing effect, which may decrease metabolic stability but improve solubility.
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227603-09-9) enhances hydrophobicity, favoring membrane permeability in drug design.
Functional Group Additions
- [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine (CAS 1543222-76-9) introduces a primary amine at the 4-position, enabling conjugation with carboxylic acids or carbonyl groups for prodrug development.
- Complex Side Chains : Derivatives like the pyrrolidine-ether compound (C₂₀H₂₇FN₄O) demonstrate how extended side chains can enhance selectivity for biological targets, such as G protein-coupled receptors.
Pharmacological Relevance
- The trifluoroethoxy group in the parent compound is frequently observed in kinase inhibitors (e.g., EGFR or VEGFR inhibitors), where its electron-withdrawing nature stabilizes drug-target interactions .
- 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (CAS 1346809-43-5) has been explored in proteolysis-targeting chimeras (PROTACs) due to its ability to recruit E3 ubiquitin ligases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
